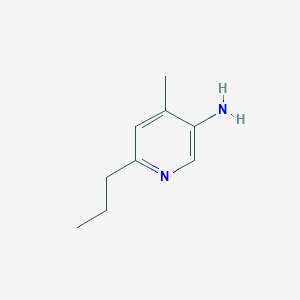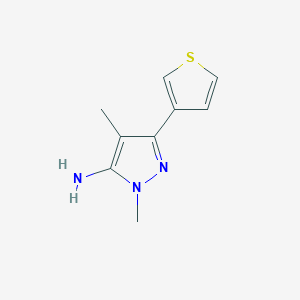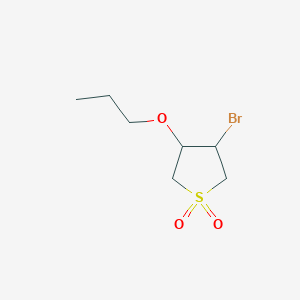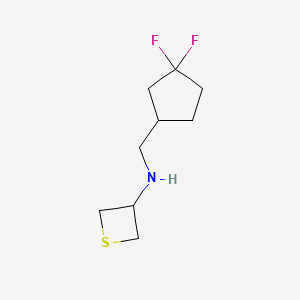
4-Methyl-6-propylpyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-6-propylpyridin-3-amine is a chemical compound with the molecular formula C10H16N2 It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-propylpyridin-3-amine can be achieved through several synthetic routes. One common method involves the alkylation of 4-methylpyridine with propyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Material: 4-Methylpyridine
Reagent: Propyl halide (e.g., propyl bromide)
Catalyst: A strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Solvent: Anhydrous conditions, often using solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
Reaction Conditions: The reaction is carried out under reflux conditions for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-6-propylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce amine derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions
Reduction: LiAlH4 in anhydrous ether
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Amine derivatives
Substitution: Alkylated or acylated pyridine derivatives
Aplicaciones Científicas De Investigación
4-Methyl-6-propylpyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Methyl-6-propylpyridin-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylpyridine: Lacks the propyl group, making it less hydrophobic.
6-Propylpyridine: Lacks the methyl group, altering its electronic properties.
3-Aminopyridine: Lacks both the methyl and propyl groups, significantly changing its reactivity.
Uniqueness
4-Methyl-6-propylpyridin-3-amine is unique due to the presence of both methyl and propyl groups, which confer distinct steric and electronic properties. These modifications can enhance its binding affinity to specific targets and improve its solubility in organic solvents.
Propiedades
Fórmula molecular |
C9H14N2 |
|---|---|
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
4-methyl-6-propylpyridin-3-amine |
InChI |
InChI=1S/C9H14N2/c1-3-4-8-5-7(2)9(10)6-11-8/h5-6H,3-4,10H2,1-2H3 |
Clave InChI |
MRICUTLOEJYRMF-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NC=C(C(=C1)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(tert-Butoxycarbonyl)-2-oxo-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B13320557.png)

![3-{[(3-Bromothiophen-2-yl)methyl]amino}propan-1-ol](/img/structure/B13320566.png)

![7-(Methoxymethyl)-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13320573.png)

![2-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13320602.png)





![3-Formyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13320635.png)
